Diphenylphosphanylmethanol
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Overview
Description
Diphenylphosphanylmethanol, also known as (diphenylphosphino)(phenyl)methanol, is an organophosphorus compound with the molecular formula C19H17OP. It is a colorless solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a phosphine group attached to a methanol moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphanylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with benzaldehyde in the presence of a base. The reaction proceeds via nucleophilic addition of the phosphine to the carbonyl group of benzaldehyde, followed by protonation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Scientific Research Applications
Diphenylphosphanylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diphenylphosphanylmethanol involves its ability to act as a nucleophile due to the presence of the phosphine group. This allows it to participate in various chemical reactions, forming stable complexes with transition metals and facilitating catalytic processes. The molecular targets and pathways involved include interactions with carbonyl compounds, metal ions, and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the hydroxyl group.
Diphenylphosphine oxide: An oxidized form of diphenylphosphanylmethanol.
Triphenylphosphine: Contains an additional phenyl group compared to this compound
Uniqueness
This compound is unique due to its combination of a phosphine group and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .
Properties
IUPAC Name |
diphenylphosphanylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPECWWIZMZHSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382722 |
Source
|
Record name | Diphenylphosphanylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-44-1 |
Source
|
Record name | Diphenylphosphanylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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